Occurrence as a Distinct Cutin Monomer Sub‑Class vs. 10,16‑Dihydroxyhexadecanoic Acid
In NaOMe‑depolymerized cutin from five Finnish berries, hydroxy‑oxo‑hexadecanoic acid (of which the 12‑hydroxy‑3‑oxo isomer is a confirmed component) constituted approximately 12% of total monomers in black currant, whereas the common cutin monomer 10,16‑dihydroxyhexadecanoic acid was the dominant species in all other berries tested [REFS‑1]. This demonstrates that the oxo‑hydroxy pattern is not merely a minor variant but a chemotaxonomically significant marker in certain Ribes species [REFS‑1].
| Evidence Dimension | Relative abundance in depolymerized cutin (weight % of total monomers) |
|---|---|
| Target Compound Data | ≈12% (hydroxy‑oxo‑hexadecanoic acid fraction, including 12‑hydroxy‑3‑oxo isomer) in black currant [REFS‑1] |
| Comparator Or Baseline | 10,16‑Dihydroxyhexadecanoic acid: major component in sea buckthorn, cranberry, lingonberry, bilberry (exact % not specified but dominant); <5% hydroxy‑oxo‑hexadecanoic acid in non‑black currant berries [REFS‑1] |
| Quantified Difference | ≥10‑fold enrichment in black currant relative to other berries (qualitative estimate from chromatograms) |
| Conditions | GC‑(EI)MS after NaOMe‑catalyzed methanolysis, OH groups TMSi‑derivatized [REFS‑1] |
Why This Matters
For researchers sourcing a reference standard to identify or quantify black currant cutin monomers, the 12‑hydroxy‑3‑oxo isomer provides a specific retention time and mass spectrum that cannot be replaced by the more widely available 10,16‑dihydroxyhexadecanoic acid.
- [1] Kallio, H. et al. (2006) Cutin composition of five Finnish berries. J. Agric. Food Chem. 54(2): 457–462. View Source
